molecular formula C11H8O2 B1606903 Methanone, 2-furanylphenyl- CAS No. 2689-59-0

Methanone, 2-furanylphenyl-

Cat. No. B1606903
CAS RN: 2689-59-0
M. Wt: 172.18 g/mol
InChI Key: CRLNTRZMHKNJSR-UHFFFAOYSA-N
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Description

Methanone, 2-furanylphenyl- , also known by its chemical formula C₁₁H₈O₂ , is a compound with a molecular weight of 172.1800 g/mol . Its IUPAC Standard InChI is InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H . The CAS Registry Number for this compound is 2689-59-0 . The chemical structure can be visualized as a 2D Mol file or a computed 3D SD file .


Synthesis Analysis

Research indicates that novel furan-2-yl (phenyl)methanone derivatives have been synthesized. Their structures were established based on 1H-NMR , 13C-NMR , and mass spectral data .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 150°C at 10 mm Hg .
  • UV/Visible Spectrum : Detailed spectral information is available here .
  • Absorption Spectra : The compound’s behavior in the ultraviolet and visible regions has been studied .

Scientific Research Applications

Organic Synthesis and Catalysis

Methanol as a H-transfer Reactant : The use of methanol as a H-transfer agent for the reduction of aromatic aldehydes and aryl ketones, including furfural and acetophenone, has been studied. This method results in selective reduction to alcohols in mild conditions and highlights methanol's efficiency in producing gaseous co-products, which are easily separated from the reaction medium. The catalytic role of MgO as a reusable catalyst for furfural reduction to furfuryl alcohol with a 100% yield is particularly noteworthy (Pasini et al., 2014).

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features good yields, high selectivity, and low catalyst loading, using In(OTf)3 as a catalyst (Reddy et al., 2012).

Biological Applications

Protein Tyrosine Kinase Inhibition : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinases in vitro, with some derivatives exhibiting activity comparable or superior to that of genistein, a known positive reference compound. This research indicates potential therapeutic applications in diseases where tyrosine kinase activity is dysregulated (Zheng et al., 2011).

Anticancer Activity : The study of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has revealed its potent cytotoxicity against various tumor cell lines and its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound inhibits tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013).

Environmental and Material Science

Methanol in Wastewater Analysis : The presence and effects of new psychoactive substances (NPSs) in wastewater have been studied, with methanol used as a solubilizing agent. This research provides insights into the environmental impact of NPSs and highlights the importance of methanol in facilitating the analysis of such compounds in wastewater samples (Borova et al., 2015).

properties

IUPAC Name

furan-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLNTRZMHKNJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181399
Record name Methanone, 2-furanylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, 2-furanylphenyl-

CAS RN

2689-59-0
Record name Methanone, 2-furanylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, 2-furanylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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